3-(5-fluoro-1H-indol-3-yl)-2-methylpropanoic acid
Overview
Description
Indole derivatives, such as “3-(5-fluoro-1H-indol-3-yl)-2-methylpropanoic acid”, are a class of compounds that have been studied for their potential pharmacological properties . They often contain a fluoro-substituted indole ring, which can contribute to their biological activity .
Synthesis Analysis
The synthesis of similar compounds often involves the use of highly reactive (1H-indol-3-yl)methyl electrophiles, such as (1H-indol-3-yl)methyl halides . These electrophiles can serve as precursors for the synthesis of various indole derivatives .Molecular Structure Analysis
The molecular structure of similar compounds typically includes an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring .Chemical Reactions Analysis
Indole derivatives can undergo a variety of chemical reactions. For example, they can participate in nucleophilic substitutions at the α-position of the indole .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For similar compounds, these properties can include molecular weight, XLogP3-AA, hydrogen bond donor count, hydrogen bond acceptor count, rotatable bond count, and topological polar surface area .Scientific Research Applications
Synthesis and Biological Activity
The compound has been explored for its potential in synthesizing novel derivatives with biological activities. For instance, a study detailed the synthesis of derivatives through the condensation of 2-(2-(5-fluoro-1H-indol-1-yl)acetoamide) acetic acid with various reagents, leading to compounds that were evaluated for antioxidant and antimicrobial activities. These new derivatives highlight the compound's role as a precursor in synthesizing biologically active molecules (Rao et al., 2019).
Anticancer Applications
Another research avenue for this compound is in anticancer drug development. A study synthesized 1-oxo-9H-thiopyrano[3,4-b]indole-3-carboxylic acids derivatives, starting from 3-(rhodanin-5-yl)-1H-indole-2-carboxylic acids derivatives, which included the fluoro-indole structure. These derivatives were tested for anticancer activity, revealing significant antimitotic activity at micromolar concentrations, indicating the potential for developing new anticancer agents (Kryshchyshyn-Dylevych et al., 2020).
Chemical Separation and Analysis
The compound also finds applications in analytical chemistry, where its derivatives have been resolved using chiral supercritical fluid chromatography (SFC) without acidic additives, demonstrating its utility in enantioselective separations and analysis (Wu et al., 2016).
Radiolabeling and Imaging
In the field of diagnostic imaging, derivatives of this compound have been synthesized and radiolabeled for potential use in imaging brain tumors using positron emission tomography (PET). These studies highlight the compound's role in developing novel imaging agents that can provide valuable insights into tumor biology and facilitate early diagnosis (Yu et al., 2010).
Fluorescence Imaging
Furthermore, the compound has been utilized in developing ratiometric fluorescent pH probes for intracellular imaging. This application demonstrates its potential in creating tools for monitoring cellular processes in real-time, contributing to a better understanding of cellular dynamics and disease mechanisms (Nan et al., 2015).
Mechanism of Action
Safety and Hazards
The safety and hazards associated with a compound depend on its specific properties and uses. It’s important to handle all chemicals with appropriate safety measures, including avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Future Directions
The future directions for research on “3-(5-fluoro-1H-indol-3-yl)-2-methylpropanoic acid” and similar compounds could involve further exploration of their synthesis, properties, and potential applications. This could include the development of new synthetic methods, the investigation of their biological activity, and the study of their mechanism of action .
Properties
IUPAC Name |
3-(5-fluoro-1H-indol-3-yl)-2-methylpropanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO2/c1-7(12(15)16)4-8-6-14-11-3-2-9(13)5-10(8)11/h2-3,5-7,14H,4H2,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLEQJARIPMGEMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CNC2=C1C=C(C=C2)F)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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